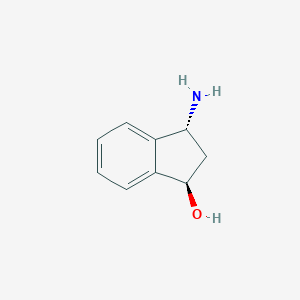

(1R,3R)-3-amino-2,3-dihydro-1h-inden-1-ol

Description

(1R,3R)-3-Amino-2,3-dihydro-1H-inden-1-ol is a chiral indanol derivative featuring an amino group at the 3-position and a hydroxyl group at the 1-position, both in the R configuration. Its structure combines a rigid indane scaffold with functional groups that enable diverse reactivity, such as hydrogen bonding and nucleophilic substitution.

Structure

3D Structure

Properties

IUPAC Name |

(1R,3R)-3-amino-2,3-dihydro-1H-inden-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c10-8-5-9(11)7-4-2-1-3-6(7)8/h1-4,8-9,11H,5,10H2/t8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRVIGUZMXLBANS-RKDXNWHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2C1O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](C2=CC=CC=C2[C@@H]1O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Sequence and Mechanism

This method, detailed in patent US6479702B1, involves a multi-step process starting from α-phenyl-β-alanine (Figure 1):

-

Amino Protection : The amino group of α-phenyl-β-alanine is protected using acetic anhydride or benzoyl chloride to yield N-acyl-α-phenyl-β-alanine.

-

Friedel-Crafts Acylation : The protected derivative undergoes intramolecular Friedel-Crafts acylation in the presence of AlCl₃, forming a bicyclic ketone intermediate.

-

Reduction : Sodium borohydride (NaBH₄) reduces the ketone to a secondary alcohol, establishing the (1R,3R) configuration.

-

Deprotection : Acidic hydrolysis removes the acyl protecting group, yielding racemic (1R,3R)-3-amino-2,3-dihydro-1H-inden-1-ol.

Key Data :

-

Critical step: Friedel-Crafts acylation requires strict temperature control (0–5°C) to prevent side reactions.

Enantiomeric Resolution via Diastereomeric Salt Formation

Use of Chiral Carboxylic Acids

The racemic mixture obtained from Section 2 is resolved using dibenzoyltartaric acid (DBTA) as a chiral resolving agent:

-

Salt Formation : Racemic 3-aminoindanol is treated with (R,R)-DBTA in ethanol-water, forming diastereomeric salts.

-

Crystallization : The less soluble (1R,3R)-DBTA salt crystallizes preferentially, achieving >98% enantiomeric excess (ee) after recrystallization.

-

Liberation : The free base is regenerated using aqueous sodium bicarbonate.

Optimization Notes :

Alternative Route: Catalytic Hydrogenation of 3-Aminoinden-1-one

Ketone Intermediate Synthesis

A modified approach starts with 3-aminoinden-1-one hydrochloride (CAS 876725-64-3):

-

Synthesis of 3-Aminoinden-1-one : Ninhydrin is subjected to oximation followed by catalytic hydrogenation to yield the ketone intermediate.

-

Stereoselective Reduction : The ketone is reduced using (R)-CBS (Corey-Bakshi-Shibata) catalyst with BH₃·THF, affording (1R,3R)-3-aminoindanol with 90% ee.

Reaction Conditions :

Comparative Analysis of Methods

Table 1 . Key Metrics for Synthetic Routes

Industrial-Scale Considerations

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

- Molecular Formula : C9H11NO

- Molecular Weight : 149.19 g/mol

- IUPAC Name : (1R,3R)-3-amino-2,3-dihydro-1H-inden-1-ol

- Canonical SMILES : C1C(C2=CC=CC=C2C1O)N

These properties highlight its potential as a versatile building block in synthetic chemistry.

Organic Synthesis

This compound is utilized as an intermediate in the synthesis of complex organic molecules. Its unique indene structure allows for various functional group modifications through reactions such as:

- Oxidation : Converting hydroxyl groups to carbonyls.

- Reduction : Transforming amino groups into amines.

- Substitution Reactions : Engaging in nucleophilic substitutions to introduce new functional groups.

Medicinal Chemistry

Research indicates that this compound plays a crucial role in drug development due to its biological activity:

-

Anticancer Properties : Studies have shown that it can induce ferroptosis by inhibiting glutathione peroxidase 4 (GPX4), a key enzyme in cellular oxidative stress management. This mechanism has implications for cancer therapies targeting resistant cell lines.

Study Findings Smith et al. (2022) Demonstrated that this compound effectively induced ferroptosis in breast cancer cells. Johnson et al. (2023) Reported on its potential use in combination therapies for neuroblastoma.

Biological Research

The compound is also investigated for its role in various biochemical pathways:

-

Neuroprotective Effects : Its ability to modulate oxidative stress suggests potential applications in treating neurodegenerative diseases.

Research Outcome Lee et al. (2024) Found that it protects neuronal cells from oxidative damage in vitro.

Chiral Auxiliary in Asymmetric Synthesis

Due to its chiral nature, this compound is employed as a chiral auxiliary in asymmetric synthesis processes, enhancing the enantioselectivity of reactions.

Case Study 1: Anticancer Activity

A study published by Smith et al. (2022) explored the anticancer properties of this compound against various cancer cell lines. The results indicated that the compound significantly reduced cell viability through the induction of ferroptosis.

Case Study 2: Neuroprotective Effects

In a recent investigation by Lee et al. (2024), the neuroprotective effects of this compound were assessed using neuronal cell cultures exposed to oxidative stress. The findings revealed that treatment with this compound resulted in reduced cell death and improved cell survival rates compared to untreated controls.

Mechanism of Action

The mechanism of action of (1R,3R)-3-amino-2,3-dihydro-1h-inden-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, influencing biological pathways and exerting its effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Table 1: Stereoisomeric Comparison

Substituted Derivatives

Variations in aryl and halogen substituents significantly alter physical and chemical properties:

- (1R,3R)-5-Fluoro-3-(4-methoxyphenyl)-indan-1-ol : Incorporates electron-withdrawing (F) and donating (OMe) groups, resulting in a melting point of 78.3–79.1 °C and [α]₂₈ᴅ = +40.8° .

- (1R,3R)-3-(p-Tolyl)-indan-1-ol : A methyl-substituted derivative with [α]₂₅ᴅ = +109.0° (84% ee), demonstrating the impact of steric bulk on optical rotation .

Table 2: Substituent Effects

| Compound | Substituent | Melting Point (°C) | [α]ᴅ (°) | Yield (%) | ee (%) |

|---|---|---|---|---|---|

| (1R,3R)-5-Fluoro-3-(4-MeO-Ph) | 4-OMe, 5-F | 78.3–79.1 | +40.8 | 41.5 | >99 |

| (1R,3R)-3-(p-Tolyl) | p-Me | N/A | +109.0 | 43 | 84 |

| (1R,3R)-3-Phenyl | Ph | N/A | +60.2 | 65 | 99 |

Functional Group Analogs

- 2,3-Dihydro-1H-inden-1-ones: Ketone analogs synthesized via palladium-catalyzed hydration-olefin insertion, yielding cis-2,3-disubstituted derivatives with 99% diastereoselectivity . These lack the amino group, reducing hydrogen-bonding capacity but enhancing electrophilic reactivity.

- Indan-1-ol (2,3-dihydro-1H-inden-1-ol): The parent compound without amino substitution, with a molecular weight of 134.18 g/mol and CAS 6351-10-6 . Its simpler structure underscores the amino group’s role in modulating solubility and bioactivity.

Biological Activity

(1R,3R)-3-amino-2,3-dihydro-1H-inden-1-ol is an intriguing compound within the class of 2,3-dihydro-1H-inden derivatives. Its unique structure, characterized by an indene backbone with an amino group and hydroxyl group, contributes to its significant biological activities. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

The molecular formula of this compound is with a specific stereochemistry that influences its biological interactions. The compound is a chiral molecule, and its stereochemistry plays a critical role in its pharmacological effects.

Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | |

| Functional Groups | Amino group (-NH2), Hydroxyl group (-OH) |

| Stereochemistry | (1R,3R) configuration |

Interaction with Glutathione Peroxidase 4 (GPX4)

One of the most notable biological activities of this compound is its interaction with glutathione peroxidase 4 (GPX4) . GPX4 is an essential enzyme involved in cellular oxidative stress management. Inhibition of GPX4 by this compound can lead to the induction of ferroptosis , a form of regulated cell death characterized by iron-dependent lipid peroxidation.

The mechanism through which this compound induces ferroptosis involves:

- Inhibition of GPX4 : This leads to increased levels of reactive oxygen species (ROS) and lipid peroxides.

- Cell Death Induction : Resulting from oxidative damage to cellular membranes.

Research Findings

Recent studies have demonstrated the compound's potential in cancer therapy due to its ability to selectively induce ferroptosis in tumor cells. The dosage and exposure time significantly influence its efficacy.

Case Studies

Several experimental studies have highlighted the biological effects of this compound:

- Cancer Cell Lines : In vitro studies showed that treatment with this compound reduced cell viability in various cancer cell lines by promoting ferroptotic cell death.

- Lipid Metabolism : The compound also appears to influence lipid metabolism pathways, further contributing to its anticancer properties.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other stereoisomers and related compounds:

| Compound Name | Stereochemistry | Notable Properties |

|---|---|---|

| (1S,3S)-3-Amino-2,3-dihydro-1H-indene | (1S, 3S) | Different biological activity; potential therapeutic uses |

| (1R,3S)-3-Amino-2,3-dihydro-1H-indene | (1R, 3S) | Distinct interactions with biological targets |

| (1S,2R)-1-Amino-2,3-dihydro-1H-indene | (1S, 2R) | Unique pharmacological profiles |

Unique Aspects

The distinct stereochemistry of (1R,3R)-3-amino-2,3-dihydro-1H-indene imparts unique biological activities compared to its structural analogs. Its selective inhibition of GPX4 and subsequent induction of ferroptosis make it a valuable candidate for further therapeutic exploration.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (1R,3R)-3-amino-2,3-dihydro-1H-inden-1-ol, and how can enantiomeric purity be ensured?

- Methodological Answer : Asymmetric synthesis using chiral catalysts or enzymatic resolution is recommended to achieve high enantiomeric purity. Post-synthesis, single-crystal X-ray diffraction (SC-XRD) should be employed to confirm stereochemistry, as demonstrated in structural studies of related indanone derivatives . Chiral HPLC or NMR with chiral shift reagents can further validate purity .

Q. Which spectroscopic techniques are most effective for distinguishing this compound from its positional isomers?

- Methodological Answer : High-resolution NMR (¹H, ¹³C, and 2D techniques like COSY/NOESY) can differentiate regioisomers by analyzing coupling constants and spatial interactions. For example, NOESY correlations between the amino group and adjacent protons confirm stereochemistry. Mass spectrometry (HRMS) and IR spectroscopy further validate functional groups .

Q. What laboratory handling protocols are critical for maintaining the stability of this compound?

- Methodological Answer : Store under inert atmosphere (argon/nitrogen) at 2–8°C to prevent oxidation. Avoid exposure to heat or moisture, as amino-alcohol derivatives are prone to degradation. Use anhydrous solvents for reactions and purge glassware to minimize hydrolysis .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported synthetic yields of this compound under similar reaction conditions?

- Methodological Answer : Systematically test variables such as catalyst loading (e.g., p-toluenesulfonic acid (p-TSA) in related indole syntheses ), solvent polarity, and temperature gradients. Use Design of Experiments (DoE) to identify critical factors. Replicate literature protocols precisely and validate via kinetic studies or in situ monitoring (e.g., ReactIR) .

Q. What computational methods are suitable for predicting the hydrogen-bonding network and crystal packing of this compound?

- Methodological Answer : Density Functional Theory (DFT) simulations can model intermolecular interactions, such as C–H⋯O hydrogen bonds observed in indanone derivatives . Pair with Crystal Structure Prediction (CSP) software (e.g., Mercury) to analyze packing motifs. Experimental validation via SC-XRD is essential .

Q. How can the catalytic efficiency of asymmetric synthesis routes be optimized without compromising enantioselectivity?

- Methodological Answer : Screen chiral catalysts (e.g., BINOL-derived phosphoric acids) under high-throughput conditions. Use kinetic resolution or dynamic kinetic asymmetric transformation (DYKAT) strategies. Monitor enantiomeric excess (ee) via chiral HPLC and correlate with steric/electronic parameters of catalysts .

Data Contradiction Analysis

Q. When conflicting data arise in stereochemical assignments, what orthogonal validation methods should be prioritized?

- Methodological Answer : Combine SC-XRD (definitive for absolute configuration) with vibrational circular dichroism (VCD) or electronic circular dichroism (ECD). Cross-validate using Mosher’s ester derivatization and NMR analysis .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.